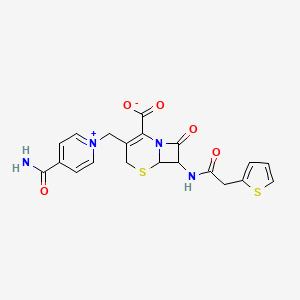

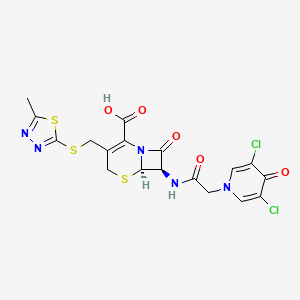

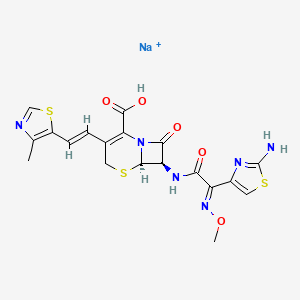

![molecular formula C16H10FNO3 B1668891 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One CAS No. 154554-41-3](/img/structure/B1668891.png)

6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One

Übersicht

Beschreibung

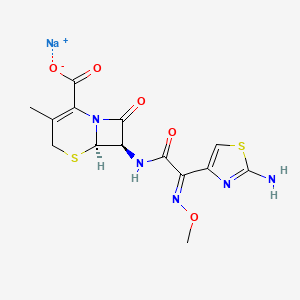

The compound “6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One” is a complex organic molecule with the molecular formula C16H13FNO6P . It has a molecular weight of 365.25 g/mol . The structure of the compound includes a [1,3]dioxolo[4,5-g]quinoline moiety, which is a rare occurrence in both natural and synthetic derivatives .

Molecular Structure Analysis

The compound has a complex structure that includes a [1,3]dioxolo[4,5-g]quinoline scaffold . It also has a fluorophenyl group attached to the quinoline ring . The InChI string and Canonical SMILES for the compound are available, which provide a detailed description of its molecular structure .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 365.25 g/mol and an XLogP3-AA value of 1.7, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a topological polar surface area of 97.2 Ų .Wissenschaftliche Forschungsanwendungen

Application in Osteoarthritis Research

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the study of Osteoarthritis .

Summary of the Application

CHM-1, also known as Chondromodulin-1, plays a vital role in endochondral ossification by regulating angiogenesis . It promotes chondrocyte differentiation and is regulated by versatile transcription factors . Decreased expression of CHM-1 is implicated in the onset and progression of osteoarthritis .

Results or Outcomes

CHM-1 appears to attenuate osteoarthritis progression by inhibiting catabolic activity, and to mediate anti-inflammatory effects .

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology , specifically in the study of Hepatocellular Carcinoma .

Summary of the Application

CHM-1, a synthetic 6,7-substituted 2-phenyl-4-quinolone, was identified as a potent and selective antitumor agent in human hepatocellular carcinoma . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .

Methods of Application or Experimental Procedures

CHM-1 induced growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . It interacted with tubulin at the colchicine-binding site, markedly inhibited tubulin polymerization both in vitro and in vivo, and disrupted microtubule organization .

Results or Outcomes

CHM-1 induced a significant concentration-dependent growth inhibition and apoptosis in hepatocellular carcinoma cells . CHM-1 produced a dose-dependent tumor regression and prolonged the lifespan of mice carrying liver cancer xenografts, indicating its in vivo efficacy .

Application in Cell Proliferation and Migration

Specific Scientific Field

This application falls under the field of Cell Biology .

Summary of the Application

Recombinant peptides of Chondromodulin-1 (ChM-1) from invertebrates can play a dual role in cell proliferation and migration of different cell types .

Methods of Application or Experimental Procedures

The effect of the recombinant Ciona mature ChM-1 peptide (Cs-mChM-1) on cell proliferation, migration and angiogenesis was evaluated on cultured cells . Low concentrations of Cs-mChM-1 (12.5 nM) promoted osteoblastic cell (MC3T3-E1) growth and protected cells from H2O2-induced damage .

Results or Outcomes

However, a higher concentration of Cs-mChM-1 (i.e., 500 nM) not only suppressed both growth and migration of tumor cells, including human cervical cancer (HeLa) cells and human neuroblastoma (SH-SY5Y) cells, but also significantly inhibited proliferation and angiogenesis of human umbilical vein endothelial cells (HUVECs) . The inhibition effects on tumor cell growth and angiogenesis indicate potential pharmaceutical applications for recombinant Cs-mChM-1 .

Application in Angiogenesis

Specific Scientific Field

This application falls under the field of Vascular Biology .

Summary of the Application

Chondromodulin-1 (ChM-1) is an extracellular matrix protein that plays crucial roles in tumor cell growth and angiogenesis in vertebrates and humans .

Results or Outcomes

The inhibition effects on tumor cell growth and angiogenesis indicate potential pharmaceutical applications for recombinant Cs-mChM-1 .

Application in Chemoresistant Hepatocellular Carcinoma

Summary of the Application

Hepatocellular carcinoma is highly chemoresistant to currently available chemotherapeutic agents . CHM-1, a synthetic 6,7-substituted 2-phenyl-4-quinolone, was identified as a potent and selective antitumor agent in human hepatocellular carcinoma .

Results or Outcomes

Application in Cell Cycle and Cell Adhesion

Summary of the Application

The expression levels of cyclinD1 and mitogen-activated protein kinase 1 (MAPK1) were slightly increased in Cs-mChM-1 treated MC3T3-E1 cells, whereas these genes decreased in treated HeLa cells, SH-SY5Y cells and HUVECs . This result indicates that Cs-mChM-1 modifies cell behavior by regulating cell cycle and cell adhesion .

Eigenschaften

IUPAC Name |

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327429 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One | |

CAS RN |

154554-41-3 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

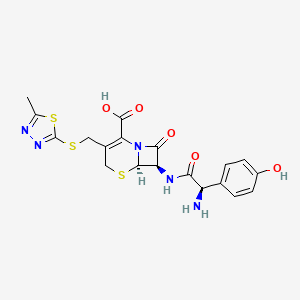

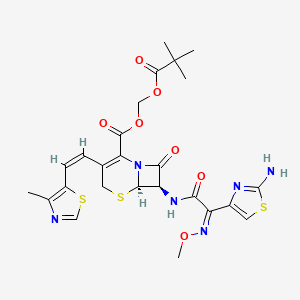

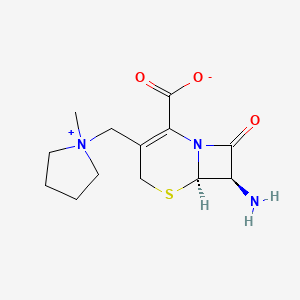

![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)